Cas no 2247106-10-9 (decahydro-1H-cycloocta[c]pyrrole hydrochloride)

Decahydro-1H-cycloocta[c]pyrrole hydrochloride is a saturated heterocyclic compound featuring a fused cyclooctane-pyrrole structure. Its rigid, bicyclic framework and secondary amine functionality, stabilized as the hydrochloride salt, make it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's high purity and stability under standard conditions ensure reliable performance in reactions such as reductive amination or as a building block for complex molecular architectures. Its solubility in polar solvents facilitates handling in aqueous or alcoholic media. This scaffold is particularly useful in medicinal chemistry for designing bioactive molecules due to its conformational constraints and potential for further functionalization.
decahydro-1H-cycloocta[c]pyrrole hydrochloride structure
2247106-10-9 structure
Product name:decahydro-1H-cycloocta[c]pyrrole hydrochloride
CAS No:2247106-10-9
MF:C10H20ClN
MW:189.72550201416
CID:6139243
PubChem ID:138040213

decahydro-1H-cycloocta[c]pyrrole hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2247106-10-9
    • 2,3,3a,4,5,6,7,8,9,9a-Decahydro-1H-cycloocta[c]pyrrole;hydrochloride
    • EN300-6492137
    • decahydro-1H-cycloocta[c]pyrrole hydrochloride
    • Inchi: 1S/C10H19N.ClH/c1-2-4-6-10-8-11-7-9(10)5-3-1;/h9-11H,1-8H2;1H
    • InChI Key: ZNGPQDPSIYYNQM-UHFFFAOYSA-N
    • SMILES: Cl.N1CC2CCCCCCC2C1

Computed Properties

  • Exact Mass: 189.1284273g/mol
  • Monoisotopic Mass: 189.1284273g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 108
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

decahydro-1H-cycloocta[c]pyrrole hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6492137-0.5g
decahydro-1H-cycloocta[c]pyrrole hydrochloride
2247106-10-9 95.0%
0.5g
$1025.0 2025-03-15
1PlusChem
1P028J8O-100mg
decahydro-1H-cycloocta[c]pyrrolehydrochloride
2247106-10-9 95%
100mg
$627.00 2024-05-25
1PlusChem
1P028J8O-5g
decahydro-1H-cycloocta[c]pyrrolehydrochloride
2247106-10-9 95%
5g
$4774.00 2024-05-25
1PlusChem
1P028J8O-10g
decahydro-1H-cycloocta[c]pyrrolehydrochloride
2247106-10-9 95%
10g
$7048.00 2024-05-25
1PlusChem
1P028J8O-250mg
decahydro-1H-cycloocta[c]pyrrolehydrochloride
2247106-10-9 95%
250mg
$866.00 2024-05-25
Aaron
AR028JH0-10g
decahydro-1H-cycloocta[c]pyrrolehydrochloride
2247106-10-9 95%
10g
$7797.00 2023-12-15
Aaron
AR028JH0-1g
decahydro-1H-cycloocta[c]pyrrolehydrochloride
2247106-10-9 95%
1g
$1834.00 2023-12-15
Enamine
EN300-6492137-0.25g
decahydro-1H-cycloocta[c]pyrrole hydrochloride
2247106-10-9 95.0%
0.25g
$650.0 2025-03-15
Enamine
EN300-6492137-2.5g
decahydro-1H-cycloocta[c]pyrrole hydrochloride
2247106-10-9 95.0%
2.5g
$2576.0 2025-03-15
1PlusChem
1P028J8O-500mg
decahydro-1H-cycloocta[c]pyrrolehydrochloride
2247106-10-9 95%
500mg
$1329.00 2024-05-25

Additional information on decahydro-1H-cycloocta[c]pyrrole hydrochloride

Comprehensive Overview of Decahydro-1H-cycloocta[c]pyrrole Hydrochloride (CAS No. 2247106-10-9): Properties, Applications, and Research Insights

Decahydro-1H-cycloocta[c]pyrrole hydrochloride (CAS No. 2247106-10-9) is a structurally unique heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research due to its potential applications in drug discovery and material science. This saturated bicyclic system, featuring a pyrrole ring fused to a cyclooctane framework, offers a versatile scaffold for designing novel bioactive molecules. The hydrochloride salt form enhances its solubility and stability, making it particularly valuable for experimental and industrial applications.

Recent advancements in heterocyclic chemistry have highlighted the importance of compounds like decahydro-1H-cycloocta[c]pyrrole as privileged structures in medicinal chemistry. Researchers are actively exploring its role as a building block for central nervous system (CNS) therapeutics, given its ability to cross the blood-brain barrier. The compound's rigid yet flexible structure allows for precise modulation of target interactions, a feature increasingly sought after in the development of GPCR-targeted drugs and enzyme inhibitors.

The synthesis of CAS 2247106-10-9 typically involves multi-step organic transformations, including catalytic hydrogenation and ring-closure strategies. Modern green chemistry approaches are being applied to optimize its production, reducing environmental impact while maintaining high yields. Analytical characterization using NMR spectroscopy and mass spectrometry confirms the compound's high purity, a critical factor for research and development applications where consistency is paramount.

In the context of current drug discovery trends, this compound's potential as a scaffold for kinase inhibitors has become a hot topic. With the growing demand for targeted cancer therapies, researchers are investigating how modifications to the decahydro-1H-cycloocta[c]pyrrole core might yield selective compounds with improved pharmacokinetic profiles. Computational chemistry and AI-assisted molecular design are playing increasingly important roles in these investigations, accelerating the identification of promising derivatives.

The pharmaceutical industry's shift toward fragment-based drug discovery has further elevated interest in CAS 2247106-10-9. Its moderate molecular weight and balanced hydrophobicity make it an ideal starting point for growing larger, more complex molecules through structure-activity relationship studies. This approach aligns with current efforts to develop next-generation antibiotics and anti-inflammatory agents, addressing pressing global health challenges.

From a materials science perspective, the compound's unique geometry has sparked investigations into its potential for creating supramolecular architectures. Researchers are examining how the cycloocta[c]pyrrole framework might contribute to the development of novel organic electronic materials or molecular sensors. These applications leverage the compound's ability to form stable complexes with various metal ions and its predictable conformational behavior.

Quality control and regulatory considerations for decahydro-1H-cycloocta[c]pyrrole hydrochloride follow stringent guidelines to ensure batch-to-batch reproducibility. Advanced chromatographic techniques, particularly HPLC-MS, are employed to verify purity levels exceeding 98%, meeting the exacting standards required for preclinical research. Storage typically recommends controlled environments to maintain the compound's integrity over extended periods.

The future research directions for CAS 2247106-10-9 appear promising, with several patent applications already filed for its derivatives in therapeutic areas ranging from neurodegenerative diseases to metabolic disorders. As synthetic methodologies continue to evolve, the accessibility of this compound is expected to increase, facilitating broader investigation of its potential across multiple scientific disciplines.

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